molecular formula C6H13NO B14390502 1-Methoxy-N,N-dimethylprop-2-en-1-amine CAS No. 89745-79-9

1-Methoxy-N,N-dimethylprop-2-en-1-amine

Katalognummer: B14390502
CAS-Nummer: 89745-79-9
Molekulargewicht: 115.17 g/mol
InChI-Schlüssel: VVUGFMGXOQKNKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-N,N-dimethylprop-2-en-1-amine is a chemical compound with the molecular formula C6H13NO It is an organic compound that features a methoxy group attached to a prop-2-en-1-amine backbone

Vorbereitungsmethoden

The synthesis of 1-Methoxy-N,N-dimethylprop-2-en-1-amine can be achieved through several routes. One common method involves the reaction of N,N-dimethylprop-2-en-1-amine with methanol in the presence of a catalyst. The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the methoxy group. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Analyse Chemischer Reaktionen

1-Methoxy-N,N-dimethylprop-2-en-1-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Methoxy-N,N-dimethylprop-2-en-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.

    Medicine: It may have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.

    Industry: This compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Methoxy-N,N-dimethylprop-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms .

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-N,N-dimethylprop-2-en-1-amine can be compared with other similar compounds such as:

    N,N-Dimethylprop-2-en-1-amine: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    1-Methoxyprop-2-en-1-amine: Similar structure but without the dimethylamino group, affecting its biological activity.

    Methoxyamine: Contains a methoxy group but differs in the overall structure and applications. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Eigenschaften

CAS-Nummer

89745-79-9

Molekularformel

C6H13NO

Molekulargewicht

115.17 g/mol

IUPAC-Name

1-methoxy-N,N-dimethylprop-2-en-1-amine

InChI

InChI=1S/C6H13NO/c1-5-6(8-4)7(2)3/h5-6H,1H2,2-4H3

InChI-Schlüssel

VVUGFMGXOQKNKL-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(C=C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.